molecular formula C19H16N2OS2 B2761004 9-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866842-93-5

9-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2761004
CAS No.: 866842-93-5
M. Wt: 352.47
InChI Key: OHCGSAWNJPJILO-UHFFFAOYSA-N
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Description

9-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of pyrimidine-thiones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of sulfur and nitrogen atoms in the structure contributes to its unique chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction . Electrophilic substitution reactions may involve reagents such as bromine or nitric acid .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the aromatic ring .

Mechanism of Action

The mechanism of action of 9-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The presence of sulfur and nitrogen atoms allows for the formation of strong interactions with the target molecules, enhancing its inhibitory effects .

Properties

IUPAC Name

9-methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS2/c1-11-4-3-5-13-10-15-18(22-16(11)13)20-17(21-19(15)23)12-6-8-14(24-2)9-7-12/h3-9H,10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCGSAWNJPJILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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